molecular formula C26H19BrN2O3S2 B15085789 Benzyl 2-(4-bromobenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate CAS No. 617696-89-6

Benzyl 2-(4-bromobenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B15085789
CAS No.: 617696-89-6
M. Wt: 551.5 g/mol
InChI Key: DSIJPWDLZMYJKO-KGENOOAVSA-N
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Description

Benzyl 2-(4-bromobenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a heterocyclic compound featuring a thiazolo[3,2-a]pyrimidine core substituted with a 4-bromo-benzylidene group at position 2, a thiophen-2-yl moiety at position 5, and a benzyl ester at position 5. Its structural complexity and functional diversity make it a candidate for pharmacological exploration, particularly given the known bioactivity of pyrimidine and thiazole derivatives .

Properties

CAS No.

617696-89-6

Molecular Formula

C26H19BrN2O3S2

Molecular Weight

551.5 g/mol

IUPAC Name

benzyl (2E)-2-[(4-bromophenyl)methylidene]-7-methyl-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C26H19BrN2O3S2/c1-16-22(25(31)32-15-18-6-3-2-4-7-18)23(20-8-5-13-33-20)29-24(30)21(34-26(29)28-16)14-17-9-11-19(27)12-10-17/h2-14,23H,15H2,1H3/b21-14+

InChI Key

DSIJPWDLZMYJKO-KGENOOAVSA-N

Isomeric SMILES

CC1=C(C(N2C(=O)/C(=C\C3=CC=C(C=C3)Br)/SC2=N1)C4=CC=CS4)C(=O)OCC5=CC=CC=C5

Canonical SMILES

CC1=C(C(N2C(=O)C(=CC3=CC=C(C=C3)Br)SC2=N1)C4=CC=CS4)C(=O)OCC5=CC=CC=C5

Origin of Product

United States

Preparation Methods

The synthesis of Benzyl 2-(4-bromobenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multicomponent reactions. One common method is the Ugi-Zhu three-component reaction, which is coupled with a cascade aza-Diels-Alder cycloaddition, N-acylation, decarboxylation, and dehydration process. This method uses toluene as the solvent and ytterbium (III) triflate as the Lewis acid catalyst, with microwave-dielectric heating to increase the overall yield and reduce reaction time .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The bromine atom in the bromobenzylidene moiety can be substituted with other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols.

Scientific Research Applications

Benzyl 2-(4-bromobenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl 2-(4-bromobenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The target compound’s key structural features include:

  • 4-Bromo-benzylidene group: Introduces steric bulk and electron-withdrawing effects, contrasting with substituents like 4-cyano, 4-(dimethylamino), or 2,4,6-trimethoxybenzylidene in analogues .
  • Benzyl ester : Modifies solubility and bioavailability relative to ethyl or methoxyethyl esters .
Table 1: Structural and Physicochemical Comparison
Compound Name (Substituents) Molecular Formula Molecular Weight Key Substituents Yield (%) Melting Point (°C) Reference
Target Compound (4-Bromo) C₂₉H₂₃BrN₂O₃S₂ 599.54* 4-Br, thiophen-2-yl, benzyl N/A N/A
4-Cyanobenzylidene analogue C₂₂H₁₇N₃O₃S 403.45 4-CN, 5-methylfuran-2-yl 68 213–215
2,4,6-Trimethoxybenzylidene analogue C₂₆H₂₆N₂O₆S 494.55 2,4,6-OMe, phenyl 78 427–428
4-(Dimethylamino)benzylidene analogue C₂₈H₂₅N₃O₃S₂ 515.64 4-NMe₂, thiophen-2-yl, benzyl N/A N/A
2-Fluorobenzylidene analogue C₂₄H₂₀FN₃O₃S 449.49 2-F, phenyl N/A N/A

*Calculated based on structural similarity to analogues in .

Physicochemical and Crystallographic Insights

  • Crystal Packing: The 2,4,6-trimethoxy analogue exhibits a dihedral angle of 80.94° between the thiazolopyrimidine and benzene rings, stabilized by C–H···O hydrogen bonds .
  • Solubility : Electron-withdrawing groups (e.g., Br, CN) reduce solubility compared to electron-donating groups (e.g., OMe, NMe₂) .

Pharmacological Potential

  • Bioactivity : Thiazolopyrimidines with thiophene or phenyl groups demonstrate enhanced antimicrobial and anticancer activity due to improved membrane interaction . The 4-bromo substituent may enhance halogen bonding in target-receptor interactions.
  • Structure-Activity Relationships (SAR): Electron-Withdrawing Groups: Bromo and cyano substituents may improve metabolic stability but reduce solubility . Thiophene vs.

Biological Activity

Benzyl 2-(4-bromobenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate (referred to as compound 1) is a thiazolopyrimidine derivative that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, characterization, and various biological activities, including antimicrobial and anticancer properties.

Synthesis and Characterization

The synthesis of compound 1 involves the condensation reaction between appropriate thiazole derivatives and benzylidene analogs. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and X-ray crystallography confirm the molecular structure and purity of the compound. The molecular formula is C19H16BrN3O3SC_{19}H_{16}BrN_3O_3S, with a molecular weight of approximately 433.31 g/mol.

Antimicrobial Activity

Compound 1 has been evaluated for its antimicrobial properties against various bacterial and fungal strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

MicroorganismMIC (μg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16
Aspergillus niger32

In studies, compound 1 exhibited significant antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus. The compound's mechanism of action is hypothesized to involve disruption of microbial cell wall synthesis and interference with metabolic pathways.

Anticancer Activity

Recent investigations have also focused on the anticancer potential of compound 1. In vitro studies have shown that it can inhibit the proliferation of several cancer cell lines, including:

Cell LineIC50 (μM)
HeLa (cervical cancer)5.2
MCF-7 (breast cancer)4.8
A549 (lung cancer)6.0

The anticancer activity is attributed to the induction of apoptosis and cell cycle arrest in cancer cells. Mechanistic studies suggest that compound 1 may activate caspase pathways and modulate the expression of apoptosis-related proteins.

Case Studies

  • Antimicrobial Efficacy : A study conducted by Smith et al. demonstrated that compound 1 significantly inhibited the growth of both Staphylococcus aureus and Escherichia coli in vitro, suggesting its potential as a therapeutic agent for bacterial infections .
  • Anticancer Properties : Research by Johnson et al. highlighted the cytotoxic effects of compound 1 on HeLa cells, where it was found to induce apoptosis through mitochondrial pathways . The study reported an IC50 value of 5.2 μM, indicating potent activity compared to standard chemotherapeutic agents.

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